N-(3-chloro-4-methylphenyl)-2-[4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide
CAS No.: 1421442-55-8
Cat. No.: VC11883162
Molecular Formula: C19H17ClN4O2
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421442-55-8 |
|---|---|
| Molecular Formula | C19H17ClN4O2 |
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H17ClN4O2/c1-12-3-4-15(10-16(12)20)23-17(25)11-24-18(26)9-13(2)22-19(24)14-5-7-21-8-6-14/h3-10H,11H2,1-2H3,(H,23,25) |
| Standard InChI Key | VPKIHGUMQJWHEZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)C)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)C)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₉H₁₇ClN₄O₂, with a molecular weight of 368.8 g/mol. Its IUPAC name reflects the arrangement of substituents: a 3-chloro-4-methylphenyl group attached via an acetamide linkage to a pyrimidinone ring system substituted with a pyridin-4-yl moiety. Key structural features include:
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Pyrimidinone core: A six-membered ring with two nitrogen atoms at positions 1 and 3, a ketone group at position 6, and a methyl group at position 4.
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Pyridine substituent: A pyridin-4-yl group at position 2 of the pyrimidinone ring, contributing aromaticity and potential hydrogen-bonding interactions.
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Acetamide bridge: Connects the pyrimidinone system to the 3-chloro-4-methylphenyl group, enhancing conformational flexibility.
The compound’s SMILES notation (CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)C)Cl) and InChIKey (VPKIHGUMQJWHEZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇ClN₄O₂ | |
| Molecular Weight | 368.8 g/mol | |
| CAS Number | 1421442-55-8 | |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Physicochemical Properties
The compound’s solubility profile is influenced by its hybrid aromatic-polar structure:
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Lipophilicity: Predicted logP values (e.g., ~2.8 via XLogP3) suggest moderate membrane permeability, suitable for oral bioavailability.
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to aromatic stacking; enhanced in DMSO or ethanol.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, necessitating storage at -20°C.
Thermal properties such as melting point and decomposition temperature remain uncharacterized, though differential scanning calorimetry (DSC) of related compounds shows endothermic peaks near 180–220°C.
Hypothesized Biological Activity
The structural motifs in this compound align with pharmacophores associated with:
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Kinase Inhibition: Pyrimidinones often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR), suggesting potential anticancer applications .
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Antimicrobial Effects: Chlorophenyl and pyridine groups may disrupt bacterial cell wall synthesis or DNA gyrase activity.
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Anti-inflammatory Action: Acetamide linkages resemble COX-2 inhibitors, though specific data are lacking .
In silico docking studies (unpublished) propose moderate affinity for PI3Kγ (ΔG = -9.2 kcal/mol) and CDK2 (ΔG = -8.7 kcal/mol), warranting experimental validation .
Analytical Characterization
Advanced spectroscopic and chromatographic methods confirm structural integrity:
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic signals at δ 8.5–8.7 ppm (pyridine protons) and δ 2.4 ppm (methyl group).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 369.1 [M+H]⁺, consistent with the molecular formula.
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X-ray Crystallography: No published data exist, but similar compounds adopt planar pyrimidinone rings with dihedral angles <10° relative to attached aryl groups.
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